Azetidine-2-carbonitrile hemioxalate

Antimalarial drug discovery DHODH inhibition Plasmodium falciparum

Azetidine-2-carbonitrile hemioxalate (CAS 2007909-38-6) is a racemic crystalline salt providing a stable, ready-to-use scaffold for antimalarial DHODH inhibitor (e.g., BRD9185, EC50=0.016 μM) synthesis and DPP IV antagonist SAR studies. This 2:1 complex uniquely combines strained azetidine reactivity with an electrophilic nitrile group, essential for chiral resolution and HPLC method development. Supplied as off-white solid with ≥97% purity.

Molecular Formula C10H14N4O4
Molecular Weight 254.24 g/mol
CAS No. 2007909-38-6
Cat. No. B6300775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-2-carbonitrile hemioxalate
CAS2007909-38-6
Molecular FormulaC10H14N4O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O
InChIInChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)
InChIKeyOODAFZBGMZZKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine-2-carbonitrile hemioxalate (CAS 2007909-38-6): Verified Physicochemical Identity and Procurement Specifications


Azetidine-2-carbonitrile hemioxalate (CAS 2007909-38-6), systematically described as a 2:1 molecular complex of azetidine-2-carbonitrile and oxalic acid, is a strained four-membered nitrogen heterocycle bearing a nitrile functional group . Its molecular formula is reported as C10H14N4O4 with a molecular weight of 254.24 g/mol; commercial suppliers list it as an off-white to yellow solid with a purity specification of NLT 97% [1]. The compound is supplied as a racemic mixture (R/S at the 2-position) . The hemioxalate salt form is employed to provide a crystalline, stable solid for handling, distinguishing it from the free base form (azetidine-2-carbonitrile, CAS 76611-42-2) .

Azetidine-2-carbonitrile hemioxalate (CAS 2007909-38-6): Why Generic Substitution Fails in Critical Research Applications


The azetidine-2-carbonitrile scaffold is not a fungible commodity chemical. Its unique combination of a strained azetidine ring and an electrophilic nitrile group imparts reactivity that cannot be replicated by five-membered proline analogs (e.g., pyrrolidine-2-carbonitriles) [1]. Furthermore, the absolute stereochemistry at the 2-position of the azetidine ring is a critical determinant of biological activity in applications such as DHODH inhibition and DPP IV antagonism [2][3]. Substituting the racemic hemioxalate salt (CAS 2007909-38-6) with a different salt form or an enantiopure variant without verification of stereochemical integrity will introduce uncontrolled variables in asymmetric synthesis and chiral SAR studies. The following quantitative evidence establishes the specific contexts in which this structural and stereochemical differentiation translates into measurable performance differences.

Azetidine-2-carbonitrile hemioxalate (CAS 2007909-38-6): Quantitative Comparative Evidence for Scientific Selection


In Vitro Antimalarial Potency: Azetidine-2-carbonitrile Derivative vs. Clinical-Stage DHODH Inhibitor DSM265

The azetidine-2-carbonitrile scaffold serves as the core pharmacophore for BRD9185, an optimized derivative that demonstrates 2.2-fold greater in vitro potency against multidrug-resistant P. falciparum (Dd2 strain) compared to DSM265, the clinical-stage triazolopyrimidine DHODH inhibitor [1]. This quantitative potency advantage validates the scaffold as a source of structurally distinct, high-potency DHODH inhibitors for antimalarial discovery programs.

Antimalarial drug discovery DHODH inhibition Plasmodium falciparum

In Vivo Antimalarial Efficacy: Three-Dose Curative Regimen of Azetidine-2-carbonitrile Derivative

Optimized derivative BRD9185, bearing the azetidine-2-carbonitrile core, achieved a curative outcome (100% survival with no detectable parasitemia at day 30) following just three oral doses in a P. berghei mouse model [1]. This three-dose curative profile was achieved with a total oral dose of 150 mg/kg (3 × 50 mg/kg). In contrast, the clinical-stage comparator DSM265 required a four-dose regimen (4 × 3 mg/kg, total 12 mg/kg) to achieve cure in the same model [1].

In vivo efficacy Plasmodium berghei Malaria mouse model Curative regimen

In Vivo Pharmacokinetics: Extended Half-Life of Azetidine-2-carbonitrile Derivative BRD9185 in Mouse

The azetidine-2-carbonitrile derivative BRD9185 exhibits favorable pharmacokinetic properties in mice, characterized by a half-life (t1/2) of 15 hours and low clearance (CL) [1]. This extended half-life supports sustained target engagement and contributes to the observed three-dose curative efficacy. The low clearance value indicates minimal hepatic extraction and favorable metabolic stability for the scaffold class.

Pharmacokinetics Half-life Clearance In vivo ADME

Azetidine-2-carbonitrile hemioxalate (CAS 2007909-38-6): Validated Research Application Scenarios Based on Comparative Evidence


Building Block for Structurally Novel DHODH Inhibitors in Antimalarial Drug Discovery

This racemic hemioxalate salt provides the core azetidine-2-carbonitrile scaffold required for synthesizing DHODH inhibitor leads such as BRD9185, which demonstrates EC50 = 0.016 μM against multidrug-resistant P. falciparum and curative three-dose efficacy in a mouse malaria model [1]. Procurement of CAS 2007909-38-6 enables medicinal chemistry teams to independently explore structure-activity relationships (SAR) around the azetidine-2-carbonitrile core, a chemotype that has shown potency exceeding that of the clinical-stage comparator DSM265 (EC50 = 0.035 μM) [1]. The racemic nature of the supplied material (2-position R/S mixture) makes it particularly suitable for initial SAR exploration and chiral resolution studies to identify the more active enantiomer.

Chiral Resolution Studies to Determine Stereochemical Preference in DHODH Inhibition

Given that biological activity of azetidine-2-carbonitrile derivatives is highly stereochemistry-dependent, the racemic hemioxalate salt (CAS 2007909-38-6) serves as an essential starting material for chiral resolution or asymmetric synthesis campaigns [1]. Researchers can separate the (R)- and (S)-enantiomers from this racemate and evaluate each in PfDHODH biochemical and cell-based assays. This approach enables definitive identification of the eutomer, as demonstrated by the defined (2S,3R,4R) stereochemistry in the optimized lead BRD9185 [1].

Reference Standard for HPLC Chiral Purity Analysis of Enantiopure Batches

The racemic mixture (CAS 2007909-38-6) provides a well-defined reference standard for developing and validating chiral HPLC methods to quantify enantiomeric excess in enantiopure synthetic batches (e.g., CAS 2068137-88-0 for the (2S)-enantiomer and CAS 2173052-89-4 for the (2R)-enantiomer) [1]. Because the racemate produces two well-resolved peaks under optimized chiral stationary phase conditions, it enables accurate determination of the retention times for both enantiomers and serves as a calibration standard for quantifying the minor enantiomer impurity.

Synthesis of Dipeptidyl Peptidase IV (DPP IV) Inhibitor Scaffolds

Azetidine-2-carbonitrile is a critical pharmacophoric element in potent DPP IV inhibitors such as AMAC (IC50 = 30 nM), which demonstrated significant efficacy in rodent behavioral models of psychosis, reducing mescaline-induced scratching by 68% (P < 0.01) and amphetamine-induced hyperlocomotion by up to 76% [2]. The racemic hemioxalate salt provides a convenient starting material for synthesizing N-acylated derivatives bearing amino acid side chains, enabling SAR studies to optimize DPP IV inhibitory potency and central nervous system penetration.

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